molecular formula C19H20N4O2 B5591941 1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No. B5591941
M. Wt: 336.4 g/mol
InChI Key: KXFYMECRNUVGKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves tandem addition-cyclization reactions, employing strategies such as one-pot synthesis for efficiency and specificity. For instance, novel synthesis methods have been developed for imidazo derivatives using cyclic ketene aminals through tandem addition-cyclization reactions, highlighting the versatility and reactivity of these compounds in forming complex structures (V. Ram et al., 2002). Moreover, methods employing microwave-assisted synthesis have been reported, indicating a trend towards more rapid and energy-efficient synthesis techniques (A. Saberi et al., 2009).

Molecular Structure Analysis

The molecular structure of imidazole derivatives reveals intricate details about their stability, packing in the crystalline state, and intermolecular interactions. Single crystal X-ray diffraction analysis plays a crucial role in ascertaining these structures, providing insights into the network of various inter- and intramolecular interactions (V. Ram et al., 2002; R. M. Ghalib et al., 2012).

Chemical Reactions and Properties

Imidazole derivatives undergo various chemical reactions, demonstrating their reactivity and potential for functionalization. Reactions with isothiocyanates, for instance, have led to the formation of novel compounds, showcasing the diverse chemical behavior and applicability of these molecules in synthetic chemistry (Tomio Shimizu et al., 1986).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as crystallinity, solubility, and melting points, are closely linked to their molecular structure. The planarity of the imidazole ring and the presence or absence of classic hydrogen bonds within the structure can significantly influence these physical properties (A. Saberi et al., 2009).

Scientific Research Applications

Chemical Synthesis and Reactivity

Compounds similar to 1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione exhibit intriguing reactivity patterns and synthetic pathways. For example, a novel method for synthesizing substituted imidazothiazolones through reactions of 1-substituted 5-hydroxy-4,5-diphenyl-1Н-imidazol-2(5Н)-оnes has been developed, highlighting the chemical reactivity of imidazole derivatives in the presence of potassium thiocyanate and acetic acid in acetonitrile. This process underscores the versatility of imidazole compounds in synthesizing heterocyclic compounds with potential biological activities (Kravchenko et al., 2015).

Biological Activities

Imidazole derivatives, including compounds structurally related to 1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, have been investigated for various biological activities. For instance, synthesis and in vitro antitumor evaluation of 3-substitued 5,5-diphenylimidazolidine-2,4-dione derivatives have revealed selective activity against renal and melanoma cancer cell lines. This suggests potential therapeutic applications of these compounds in cancer treatment (Alanazi et al., 2013).

Antimicrobial Properties

The synthesis of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione and their evaluation for antibacterial activities indicate the potential of imidazole derivatives as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, highlighting the utility of imidazole-based compounds in developing new antimicrobials (Keivanloo et al., 2020).

properties

IUPAC Name

3,4,6-trimethyl-3a,6a-diphenyl-1H-imidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-21-16(24)20-18(14-10-6-4-7-11-14)19(21,15-12-8-5-9-13-15)23(3)17(25)22(18)2/h4-13H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFYMECRNUVGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC2(C1(N(C(=O)N2C)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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